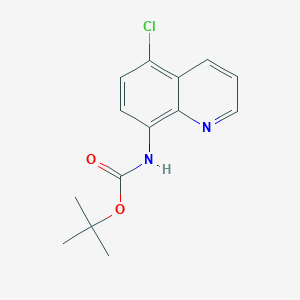

tert-butyl N-(5-chloroquinolin-8-yl)carbamate

説明

tert-butyl N-(5-chloroquinolin-8-yl)carbamate: is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a tert-butyl carbamate group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloroquinolin-8-yl)carbamate typically involves the reaction of 5-chloroquinoline-8-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

化学反応の分析

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Acidic or basic conditions facilitate its cleavage to yield the free amine, 5-chloro-8-aminoquinoline :

-

Acid-Mediated Cleavage :

Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group . For example, heating at 60°C with TFA for 2 hours achieves quantitative deprotection . -

Base-Promoted Hydrolysis :

Using aqueous NaOH or Cs₂CO₃ in polar solvents (e.g., MeCN) at 100°C cleaves the carbamate via nucleophilic attack .

Reaction Conditions and Yields

| Condition | Reagent/Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic cleavage | TFA | DCM | 60°C | 2 hr | 99% | |

| Basic hydrolysis | Cs₂CO₃ | MeCN | 100°C | 1 hr | 81% |

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl group undergoes nucleophilic acyl substitution with electrophiles:

-

Silylation :

Protection of the carbamate’s hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) enhances stability for subsequent reactions .

Coordination with Metal Ions

The quinoline nitrogen and carbamate oxygen act as bidentate ligands for metal ions, enabling applications in catalysis or bioinorganic chemistry:

-

Zinc and Iron Coordination :

Similar 8-hydroxyquinoline derivatives form stable complexes with Zn²⁺ and Fe³⁺, as evidenced by UV-Vis and fluorescence spectroscopy .

Example:

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to specific positions:

-

Chlorination/Nitration :

The chloro group at position 5 deactivates the ring, favoring substitution at position 3 or 7. Reactions require harsh conditions (e.g., HNO₃/H₂SO₄) .

Cross-Coupling Reactions

The chloro substituent at position 5 participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives .

Example Reaction Parameters

| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 5-Chloroquinoline derivative | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100°C | 75% |

Thermal Stability and Rearrangements

Heating above 150°C induces decomposition pathways:

-

Curtius Rearrangement :

Thermal degradation generates isocyanates, which can be trapped with alcohols or amines .

Critical Research Findings

科学的研究の応用

Pharmaceutical Development

Tert-butyl N-(5-chloroquinolin-8-yl)carbamate serves as an important intermediate in the synthesis of several pharmaceuticals, including:

- Ceftolozane : A fifth-generation cephalosporin antibiotic used to treat complicated infections.

- Edoxaban : An anticoagulant drug that inhibits factor Xa, showcasing the compound's relevance in cardiovascular therapies .

The biological activity of this compound is primarily attributed to its quinoline core, known for various pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus.

- Neuroprotective Effects : Related quinoline derivatives have demonstrated the ability to inhibit neurotoxic effects, suggesting potential applications in neuroprotection .

Case Studies

Several studies have explored the biological activities of quinoline derivatives:

- Oxidative Stress Study : Research indicated that novel 8-aminoquinoline derivatives significantly reduced reactive oxygen species (ROS) levels in photoreceptor-like cells exposed to oxidative stress, highlighting their potential as cytoprotective agents .

- Neurotoxin Inhibition : A study demonstrated that 8-hydroxyquinoline could inhibit the neurotoxic effects of botulinum toxin by disrupting its metalloprotease activity, suggesting therapeutic applications for quinoline derivatives in neuroprotection .

- Antibacterial Activity Investigation : Research on iodinated hydrocarbons revealed potent antibacterial and antibiofilm activities against various pathogens, indicating that quinoline-based structures could similarly target biofilm formation and virulence factors .

作用機序

The mechanism of action of tert-butyl N-(5-chloroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .

類似化合物との比較

- tert-butyl N-(5-chloroquinolin-8-yl)carbamate

- tert-butyl N-(6-chloroquinolin-8-yl)carbamate

- tert-butyl N-(7-chloroquinolin-8-yl)carbamate

Uniqueness: this compound is unique due to the specific position of the chloro group on the quinoline ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. The presence of the tert-butyl carbamate group also adds to its distinctiveness, influencing its solubility and stability .

生物活性

Tert-butyl N-(5-chloroquinolin-8-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. The compound's structure, featuring a quinoline core, is associated with various pharmacological properties, making it a candidate for drug development.

Chemical Structure and Properties

The chemical formula for this compound is C13H15ClN2O2. Its structure includes a chloro substituent on the quinoline ring, which is crucial for its biological activity. The tert-butyl carbamate group enhances the compound's stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Intercalation : The quinoline ring can intercalate with DNA, potentially disrupting its function and leading to therapeutic effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, contributing to its biological effects. This mechanism is similar to other quinoline derivatives that have shown efficacy against various pathogens .

Antimalarial Activity

Research indicates that compounds with a quinoline structure exhibit significant antimalarial properties. For instance, studies have shown that derivatives of quinoline can display potent activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.

A comparative analysis of various quinoline derivatives revealed that modifications in the side chain, such as those found in this compound, can enhance antiplasmodial activity. For example, compounds with IC50 values in the nanomolar range have been reported, demonstrating their potential as effective antimalarial agents .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimalarial |

| Compound 7a | 3.27 | CQ-S |

| Compound 7g | 11.16 | CQ-R |

Antimicrobial Activity

The quinoline nucleus has also been linked to antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity by increasing lipophilicity and improving membrane permeability .

Case Studies

- In vitro Studies : A series of synthesized quinoline derivatives were evaluated for their biological activity against P. falciparum. Compounds were tested for both cytotoxicity against Vero cells and antiplasmodial efficacy. Notably, selectivity indices indicated favorable safety profiles for several derivatives, including those structurally related to this compound .

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds like this compound could disrupt cellular processes through ROS generation and interference with tubulin polymerization, which are critical pathways in cancer cell proliferation and survival .

特性

IUPAC Name |

tert-butyl N-(5-chloroquinolin-8-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)9-5-4-8-16-12(9)11/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBPTCAXWUKYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484591-53-8 | |

| Record name | tert-butyl N-(5-chloroquinolin-8-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。